molecular formula C9H12ClNO B6225428 4-cyclopropoxyaniline hydrochloride CAS No. 2768332-25-6

4-cyclopropoxyaniline hydrochloride

Cat. No.: B6225428
CAS No.: 2768332-25-6
M. Wt: 185.65 g/mol
InChI Key: VJIXNPFSRFJWDJ-UHFFFAOYSA-N
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Description

4-Cyclopropoxyaniline hydrochloride is an organic compound comprising an aniline moiety substituted with a cyclopropoxy group (–O–C₃H₅) at the para position, forming a hydrochloride salt. This structure enhances solubility in aqueous environments, making it relevant in pharmaceutical and synthetic chemistry applications.

Properties

CAS No.

2768332-25-6

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

4-cyclopropyloxyaniline;hydrochloride

InChI

InChI=1S/C9H11NO.ClH/c10-7-1-3-8(4-2-7)11-9-5-6-9;/h1-4,9H,5-6,10H2;1H

InChI Key

VJIXNPFSRFJWDJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC=C(C=C2)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopropoxyaniline hydrochloride typically involves the reaction of 4-nitrophenol with cyclopropyl bromide to form 4-cyclopropoxy nitrobenzene. This intermediate is then reduced to 4-cyclopropoxyaniline using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere. The final step involves the conversion of 4-cyclopropoxyaniline to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropoxyaniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can further modify the aniline group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Various reduced forms of the aniline group.

    Substitution: Halogenated or nitrated derivatives of 4-cyclopropoxyaniline.

Scientific Research Applications

4-Cyclopropoxyaniline hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research into its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-cyclopropoxyaniline hydrochloride involves its interaction with specific molecular targets. The cyclopropoxy group can influence the electronic properties of the aniline ring, affecting its reactivity and binding affinity to biological molecules. The compound may interact with enzymes or receptors, modulating their activity and leading to various biochemical effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Applications/Sources
This compound (hypothetical) C₉H₁₂ClNO·HCl (estimated) ~210.5 (estimated) Para-cyclopropoxy group Research chemical (inferred)
4-Chloro-N-(cyclopropylmethyl)aniline C₁₀H₁₂ClN 181.66 Para-Cl, N-cyclopropylmethyl Industrial synthesis, intermediates
4-(1H-Pyrazol-1-yl)aniline hydrochloride C₂₂H₃₀N₆O₃S·xHCl 458.58 (free base) Pyrazole, sulfonyl groups Pharmaceutical research (≥98% purity)
Cyclobenzaprine Hydrochloride C₂₀H₂₁N·HCl 311.85 Tricyclic amine Muscle relaxant (USP standards)
Benzydamine Hydrochloride C₁₉H₂₃N₃O·HCl 345.87 Benzylamine derivative Anti-inflammatory agent

Structural and Functional Differences

  • Substituent Effects :
    • The cyclopropoxy group in this compound introduces an ether linkage, which may enhance lipid solubility compared to alkyl or halogen substituents (e.g., 4-Chloro-N-(cyclopropylmethyl)aniline) . This property is critical for membrane permeability in drug design.
    • N-Substituted analogs like 4-(1H-pyrazol-1-yl)aniline hydrochloride exhibit heterocyclic moieties, which can modulate receptor binding affinity in pharmaceuticals .

Physicochemical Properties

  • Solubility : Hydrochloride salts generally improve water solubility. Cyclobenzaprine hydrochloride, for instance, meets USP purity standards (98.0–102.0%) for therapeutic formulations .
  • Stability : Compounds like benzydamine hydrochloride require stability-indicating HPLC methods for quality control, a practice likely applicable to this compound .

Biological Activity

4-Cyclopropoxyaniline hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopropyl group attached to an aniline moiety. Its molecular formula is C9H11ClNC_9H_{11}ClN, with a molecular weight of approximately 171.64 g/mol. The cyclopropyl group contributes to the compound's reactivity and interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. Notably, compounds containing cyclopropyl groups have been shown to exhibit selective inhibition of carbonic anhydrase isoforms, which are implicated in cancer therapy and other diseases .

Interaction with Biological Targets

The presence of the cyclopropyl group enhances the compound's ability to form non-covalent interactions, such as hydrogen bonds, with proteins or enzymes involved in critical biochemical pathways. This facilitates its role in modulating enzymatic activity and influencing metabolic processes .

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity : Studies have demonstrated that compounds with similar structures possess antimicrobial properties, suggesting potential applications in treating infections .
  • Anticancer Properties : The compound may act as a selective inhibitor of enzymes relevant in cancer progression, making it a candidate for further investigation in cancer therapeutics .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of 4-cyclopropoxyaniline derivatives. These studies highlight the following findings:

  • In Vitro Studies : A series of analogs were tested for their inhibitory effects on various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, warranting further exploration into their mechanisms .
  • Structure-Activity Relationship (SAR) : Research has established SAR for cyclopropyl-containing anilines, revealing that modifications to the cyclopropyl group can enhance biological activity .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is useful:

Compound NameStructural FeaturesBiological Activity
4-CyclopropylanilineCyclopropyl group attached to anilineAntimicrobial, anticancer
4-(Trifluoromethyl)cyclopropylanilineTrifluoromethyl group enhances reactivityPotential BACE1 inhibitor
4-(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)anilineOxadiazole ring enhances binding affinityAnticancer properties

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